molecular formula C17H14N4OS2 B438018 (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 371944-25-1

(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B438018
CAS No.: 371944-25-1
M. Wt: 354.5g/mol
InChI Key: QSYBBAPOXRUGLG-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring fused with a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions. One common method involves the use of aromatic aldehydes and o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole ring is known to interact with various biological targets, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of a benzothiazole ring and a pyrazolone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

371944-25-1

Molecular Formula

C17H14N4OS2

Molecular Weight

354.5g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14N4OS2/c1-11-13(10-18-9-12-5-4-8-23-12)16(22)21(20-11)17-19-14-6-2-3-7-15(14)24-17/h2-8,10,20H,9H2,1H3

InChI Key

QSYBBAPOXRUGLG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCC4=CC=CS4

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NCC4=CC=CS4

Origin of Product

United States

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